molecular formula C25H25FN6O2 B2412033 2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291873-68-1

2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2412033
CAS RN: 1291873-68-1
M. Wt: 460.513
InChI Key: NMFMOQNPJNTZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C25H25FN6O2 and its molecular weight is 460.513. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • The compound's reaction with thiourea involves an ANRORC rearrangement followed by N-formylation, leading to specific formamides with confirmed structures through X-ray analysis (Ledenyova et al., 2018).
  • Molecular structure investigations combined with Hirshfeld and DFT calculations have been conducted for similar s-triazine derivatives, providing insights into intermolecular interactions and electronic properties (Shawish et al., 2021).

Synthesis and Applications in Medicinal Chemistry

  • A study on the synthesis of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a similar structure, showed potent 5-HT2 antagonist activity, indicating potential in pharmacological applications (Watanabe et al., 1992).
  • The metabolic routes of a related pyrazolo[1,5-d][1,2,4]triazine compound, identified as a GABA(A) alpha5 inverse agonist, were characterized, revealing insights into its pharmacokinetics and potential therapeutic applications (Jones et al., 2006).

Antimicrobial and Antifungal Activities

  • Some new dithiocarbamate derivatives of related compounds demonstrated high antimicrobial activity, highlighting their potential use in combating microbial infections (Yurttaş et al., 2016).
  • Novel pyrazolyl-s-triazine derivatives synthesized and tested showed antimicrobial and antifungal activity against several microorganisms, suggesting their utility in the development of new antimicrobial agents (Sharma et al., 2017).

X-Ray Diffraction Studies

  • X-ray diffraction studies of similar compounds provide detailed insights into their molecular structures, aiding in the understanding of their chemical properties and potential applications (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

2-(4-ethylphenyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2/c1-2-18-3-5-19(6-4-18)22-15-23-25(34)31(27-17-32(23)28-22)16-24(33)30-13-11-29(12-14-30)21-9-7-20(26)8-10-21/h3-10,15,17H,2,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFMOQNPJNTZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.